1-(Chloroacetyl)azepane
Overview
Description
Synthesis Analysis
The synthesis of azepane derivatives, including 1-(chloroacetyl)azepane, often involves strategies like ring expansion, cyclization, or functional group transformation of precursor molecules. Techniques such as rhodium-catalyzed formal aza-[4 + 3] cycloaddition reactions have been demonstrated for the synthesis of azepine derivatives, showcasing the versatility and efficiency of modern synthetic methodologies in constructing complex azepane structures from simpler building blocks (Kim et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of azepane derivatives reveals insights into their reactivity, stability, and electronic properties. Meta-hybrid density functional theory has been applied to investigate structural reactivity, stability, and the behavior of substituents on cycloheptane and its derivatives, including azepane. This approach aids in understanding the molecular global reactivity descriptors, such as Fukui function, frontier molecular orbitals, and molecular electrostatic potential, which are crucial for predicting the chemical behavior of these compounds (Unimuke et al., 2022).
Chemical Reactions and Properties
Azepane derivatives engage in various chemical reactions, reflecting their rich chemistry. They can undergo cycloaddition reactions, formal [4 + 3] annulations, and direct functionalization processes, leading to the formation of spirooxindoles, fused heterobicyclic systems, and other complex structures. These reactions are facilitated by the azepane's ability to serve as a versatile intermediate, demonstrating its utility in the synthesis of pharmacologically relevant molecules (Meng et al., 2017).
Scientific Research Applications
Pharmacological Properties and Therapeutic Applications
Azepane-based compounds, including 1-(Chloroacetyl)azepane, have shown a variety of pharmacological properties. Their structural diversity makes them useful in discovering new therapeutic agents. More than 20 azepane-based drugs have been FDA-approved and are used to treat various diseases. These compounds have applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments. They also function as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other applications. The structure-activity relationship (SAR) and molecular docking studies of these compounds are key to the future discovery of drug candidates (Zha et al., 2019).
Synthesis and Chemical Properties
Efficient synthesis methods for azepane derivatives, like tri- and tetra-hydroxy seven-membered iminocyclitols, have been developed from d-(+)-glucurono-γ-lactone. These compounds show significant glycosidase inhibitory activity, indicating their potential in therapeutic applications (Kalamkar et al., 2010).
Ionic Liquids and Industrial Applications
Azepane has been used to synthesize a new family of room temperature ionic liquids. These transformations offer environmentally friendly alternatives to volatile organic compounds and have significant implications in industrial applications, particularly in the polyamide industry (Belhocine et al., 2011).
Enantioselective Synthesis
The enantioselective organocatalyzed synthesis of azepane moieties has been achieved through innovative strategies. This includes the temporary-bridge strategy based on annulation of α-ketoamides with 1,3-bis-electrophilic enals, leading to oxygen-bridged azepanes that can be transformed into optically active derivatives (Goudedranche et al., 2014).
Electronic and Structural Analysis
Studies on the structural reactivity, stability, and behavior of azepane derivatives have been conducted using quantum chemical calculations. This research provides insights into the properties of these compounds and their potential applications in synthesizing valuable natural products and pharmacologically active intermediates (Unimuke et al., 2022).
Lipase Mediated Synthesis
Novozyme 435 lipase has been used for the enantioselective acylation of azepane derivatives, demonstrating a facile method for synthesizing chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives. This indicates potential applications in asymmetric synthesis and medicinal chemistry (Zhou et al., 2015).
Future Directions
properties
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
Record name | 1-(Chloroacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)azepane | |
CAS RN |
52227-33-5 | |
Record name | 1-(Chloroacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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